![molecular formula C12H7BrFN3 B2748260 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1516874-64-8](/img/structure/B2748260.png)
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of the triazolopyridine ring. It has a molecular formula of C12H7BrFN3 and a molecular weight of 292.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis offers a scalable and efficient approach for large-scale production. The broad substrate scope and good functional group tolerance make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often using solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, while condensation reactions can result in the formation of fused heterocyclic systems .
Scientific Research Applications
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Biological Research: It is used in the study of various biological pathways and mechanisms, including its role in cardiovascular disorders and type 2 diabetes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. It acts as an inverse agonist of RORγt, a nuclear receptor involved in the regulation of immune responses. Additionally, it inhibits the activity of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signaling pathways . These interactions result in the modulation of various biological processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of both a bromine atom and a fluorophenyl group, which confer distinct chemical and biological properties. Its ability to act as an inverse agonist and inhibitor of specific molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBOVHXUHZRLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2748177.png)

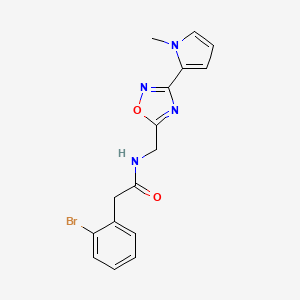


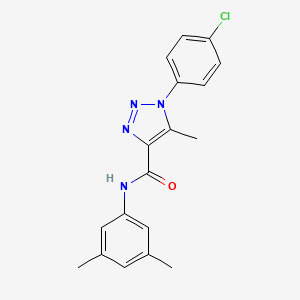

![5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2748186.png)
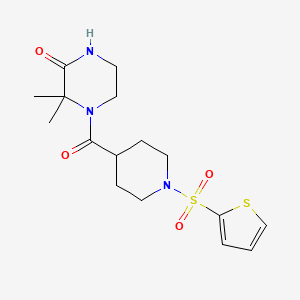

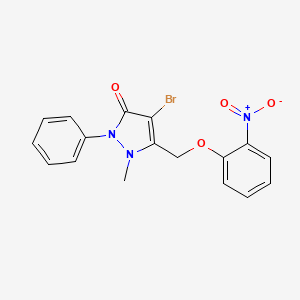
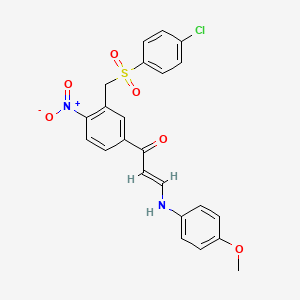

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
